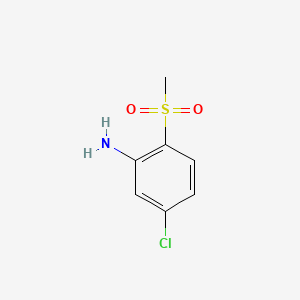

5-Chloro-2-(methylsulfonyl)aniline

Descripción general

Descripción

5-Chloro-2-(methylsulfonyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound is characterized by the presence of a chlorine atom at the 5th position and a methylsulfonyl group at the 2nd position on the aniline ring. It is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and dyes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)aniline can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene to produce 5-chloro-2-nitrotoluene, followed by sulfonation to introduce the methylsulfonyl group. The nitro group is then reduced to an amine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as nitration, sulfonation, and reduction, with careful control of reaction conditions to ensure the desired product is obtained efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies specifically focusing on the applications of "5-Chloro-2-(methylsulfonyl)aniline" are not available within the provided search results, the results do offer insights into its synthesis, related compounds, and potential applications of similar compounds. Here's a summary based on the available information:

This compound

Structural Information

- Molecular Formula:

- SMILES: CS(=O)(=O)C1=C(C=C(C=C1)Cl)N

- InChI: InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

Synthesis and related compounds:

- The patent US3108124A describes a method for manufacturing a related compound, 5-chloro-2,4-bis(methylsulfamyl)-aniline, which involves reacting 4,6-dichloro-1,3-bis(methylsulfamyl)-benzene with urea .

- The core chemical scaffold of AC2P36 (5-chloro-2-methylsulfonylpyrimidine-4-carboxamide) has been researched for synthesizing derivative scaffolds .

Potential applications and research areas:

- Inhibition of MYC: Research has explored sulfonamide derivatives for inhibiting the interaction between MYC and its chromatin cofactor WDR5, which is relevant in tumors driven by MYC oncogenes . A high-throughput screen identified compounds with a bi-aryl sulfonamide motif as inhibitors of this interaction .

- Na+/H+ Antiporter Inhibitors: Benzoylguanidines, including (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, have been investigated as potent and selective Na+/H+ antiporter inhibitors .

- Synthesis of other compounds: 5-Chloro-2-methylaniline, a related compound, is used for synthesis .

Safety Information:

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(methylsulfonyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine and methylsulfonyl groups can influence its binding affinity and specificity towards molecular targets .

Comparación Con Compuestos Similares

2-Chloroaniline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

4-Chloro-2-(methylsulfonyl)aniline: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.

5-Bromo-2-(methylsulfonyl)aniline: Bromine instead of chlorine, which can lead to different reactivity patterns.

Uniqueness: 5-Chloro-2-(methylsulfonyl)aniline is unique due to the specific positioning of the chlorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with specific desired properties .

Actividad Biológica

5-Chloro-2-(methylsulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to an aniline structure. Its chemical formula is CHClNOS, and it has a molecular weight of approximately 203.66 g/mol.

The biological activity of this compound is largely influenced by its structural components:

- Chlorine Atom : Enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

- Methylsulfonyl Group : May interact with specific enzymes or receptors, modulating various biochemical pathways.

The compound's mechanism of action can vary depending on its application, including enzyme inhibition or receptor activation, leading to therapeutic effects in various diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

The compound demonstrates bactericidal action by inhibiting protein synthesis pathways, which is crucial for bacterial growth and reproduction .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. It has shown promise in targeting specific oncogenic pathways:

- BCL6 Inhibition : This compound has been explored as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). In vitro studies revealed that modifications to the compound's structure could enhance its potency against BCL6 .

- MYC Oncogene Targeting : High-throughput screening identified this compound as a potential inhibitor of MYC oncogene interactions, demonstrating significant binding affinity in assays designed to evaluate drug efficacy against MYC-driven tumors .

Case Studies

- In Vivo Studies on BCL6 : A study published in 2023 demonstrated that modifications to the chlorine substituent improved the permeability and reduced toxicity while maintaining efficacy against BCL6, suggesting a viable path for developing targeted therapies for lymphoma .

- Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited superior antimicrobial activity compared to traditional antibiotics like gentamicin, indicating its potential as an alternative treatment option .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo chemical modifications allows for the development of multi-target drugs aimed at complex diseases such as cancer and bacterial infections.

Propiedades

IUPAC Name |

5-chloro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPZIEPSQSEDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067443 | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-54-7 | |

| Record name | 5-Chloro-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.